2H-Pyran,tetrahydro-2,4-dimethoxy-6-methyl-,(4R,6S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) is a chemical compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure, two methoxy groups at positions 2 and 4, and a methyl group at position 6, with specific stereochemistry at positions 4 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol, methanol, or water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity starting materials
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or methyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways
Interact with Receptors: Modulate receptor activity to produce physiological effects
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6R)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6S)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6R)-(9CI)
Uniqueness
The uniqueness of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) lies in its specific stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help understand the impact of stereochemistry on its behavior and applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(4R,6S)-2,4-dimethoxy-6-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-7(9-2)5-8(10-3)11-6/h6-8H,4-5H2,1-3H3/t6-,7+,8?/m0/s1 |
InChI Key |
FBZVZMDKKTZELT-KJFJCRTCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(O1)OC)OC |
Canonical SMILES |
CC1CC(CC(O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.